molecular formula C10H13ClN2O B177519 3-Chloro-4-morpholinoaniline CAS No. 55048-24-3

3-Chloro-4-morpholinoaniline

Cat. No. B177519
CAS RN: 55048-24-3
M. Wt: 212.67 g/mol
InChI Key: BBUAXVLPFRRBQR-UHFFFAOYSA-N
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Description

3-Chloro-4-morpholinoaniline is a chemical compound with the molecular formula C10H13ClN2O . It is a derivative of 4-Morpholinoaniline, which is used in the preparation of central nervous system (CNS) active agents and is also one of the primary aromatic amines used in the color developing process in photographs .


Synthesis Analysis

The synthesis of 3-Chloro-4-morpholinoaniline involves the reaction of 4-(2-chloro-4-nitrophenyl)morpholine with iron and ammonium chloride in ethanol and water at 110°C for 0.75 hours under an inert atmosphere . The mixture is then diluted with ethyl acetate, filtered, and the aqueous layer is extracted with ethyl acetate. The pooled organics are washed, dried, and concentrated to yield 3-chloro-4-morpholinoaniline .


Molecular Structure Analysis

The molecular structure of 3-Chloro-4-morpholinoaniline consists of 10 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The average mass of the molecule is 212.676 Da .


Physical And Chemical Properties Analysis

3-Chloro-4-morpholinoaniline has a melting point of 102°C and a predicted boiling point of 399.1±42.0°C . Its predicted density is 1.273±0.06 g/cm3 . The compound has a predicted pKa value of 6.00±0.40 .

Scientific Research Applications

2. Anti-Cancer Activity

3. Antibiotic Drug Synthesis

  • Application Summary: 3-Chloro-4-morpholinoaniline is an important intermediate in the synthesis of the antibiotic drug linezolid .
  • Methods of Application: The precursor compound 3-fluoro-4-morpholinoaniline is synthesized initially by the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions, resulting in 4-(2-fluoro-4-nitrophenyl)morpholine followed by its nitro group reduction with Fe/NH4Cl .
  • Results or Outcomes: The synthesized compounds showed good to potent antimicrobial activity .

4. Photoluminescence Enhancement

  • Application Summary: 4-Morpholinoaniline decorated phenylenediamine carbon nanodots show an improved photoluminescence quantum yield from 28.3% to 41.8%. The fluorinated 4-morpholinoaniline (3-fluoro-4-morpholinoaniline) can be applied to tune the emission wavelength of the carbon nanodots .

Safety And Hazards

3-Chloro-4-morpholinoaniline is classified as toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing dust, to wash skin thoroughly after handling, and to avoid release to the environment .

properties

IUPAC Name

3-chloro-4-morpholin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBUAXVLPFRRBQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5068998
Record name Benzenamine, 3-chloro-4-(4-morpholinyl)-
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Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-morpholinoaniline

CAS RN

55048-24-3
Record name 3-Chloro-4-morpholinoaniline
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Record name 3-Chloro-4-morpholinoaniline
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Record name Benzenamine, 3-chloro-4-(4-morpholinyl)-
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Record name Benzenamine, 3-chloro-4-(4-morpholinyl)-
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Record name 3-chloro-4-morpholinoaniline
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Record name 3-CHLORO-4-MORPHOLINOANILINE
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Synthesis routes and methods

Procedure details

To a mixture of concentrated hydrochloric acid (1.0 mL) and water (50 mL) was added iron powder (7.55 g, 135 mmol) in one portion and the mixture was stirred at 65° C. for 15 min. The aqueous layer of the mixture was poured out and a solution of 4-(2-chloro-4-nitrophenyl)morpholine (3.28 g, 13.5 mmol) in MeOH (50 mL) was added to the above processed iron powder. The mixture was acidified to pH 3 with hydrochloric acid and stirred further at 65° C. for 45 min. The mixture was then cooled to rt, adjusted to pH 10 with Et3N and filtered and the filtrate was concentrated in vacuo. The residue was dissolved in DCM (150 mL) and the solution was washed with water (100 mL×3) and brine (100 mL), dried over anhydrous Na2SO4 and concentrated in vacuo to give the title compound as a white solid (2.05 g, 71%).
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
3.28 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
7.55 g
Type
catalyst
Reaction Step Five
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Pan, X Li, F Lin, J Liu, N Jiao - Chem, 2018 - cell.com
The cycloaddition reactions have been explored extensively and provided an efficient strategy for the synthesis of cyclic compounds. Traditionally, the reaction partners were in extenso …
Number of citations: 19 www.cell.com
HR Snyder Jr, CF Spencer… - Journal of …, 1977 - Wiley Online Library
A series of 7‐methyl‐9‐(substituted arylamino)imidazo‐[4,5‐f]quinolines was prepared and screened against four varieties of bacteria. The compounds possessed antibacterial activity …
Number of citations: 28 onlinelibrary.wiley.com

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